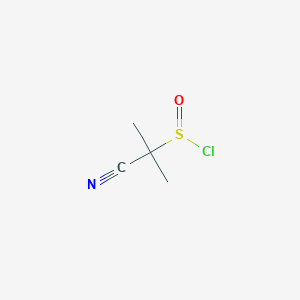
2-Cyanopropane-2-sulfinic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-1-methylethane-1-sulfinyl chloride is an organic compound with the chemical formula C4H6ClNO2SThis compound is a colorless liquid that reacts with water to produce a yellow solution.
Preparation Methods
The synthesis of 1-cyano-1-methylethane-1-sulfinyl chloride involves the reaction of methanesulfonyl chloride with cyanide sources under controlled conditions. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
1-cyano-1-methylethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate esters.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl cyanide derivatives or reduced to form sulfinyl cyanide derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form methanesulfonic acid and hydrogen cyanide.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-cyano-1-methylethane-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-cyano-1-methylethane-1-sulfinyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
1-cyano-1-methylethane-1-sulfinyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the reactive sulfonyl chloride group, 1-cyano-1-methylethane-1-sulfinyl chloride is unique due to the presence of the cyano group, which adds additional reactivity and potential for forming diverse products .
Similar compounds include:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- p-Toluenesulfonyl chloride
These compounds are used in similar applications but differ in their reactivity and the types of products they form .
Properties
Molecular Formula |
C4H6ClNOS |
|---|---|
Molecular Weight |
151.62 g/mol |
IUPAC Name |
2-cyanopropane-2-sulfinyl chloride |
InChI |
InChI=1S/C4H6ClNOS/c1-4(2,3-6)8(5)7/h1-2H3 |
InChI Key |
BLTUITFQZUQTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


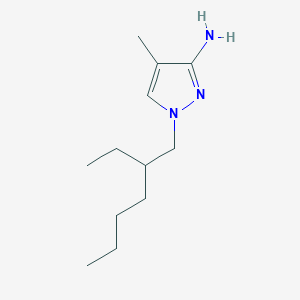
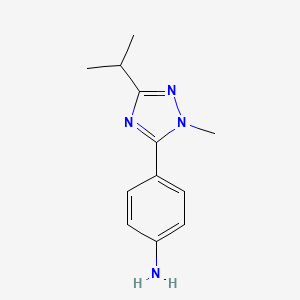
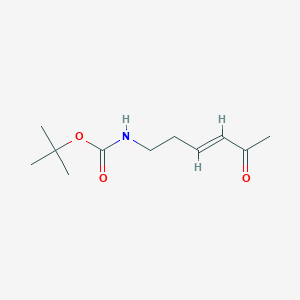
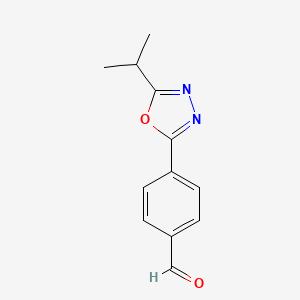
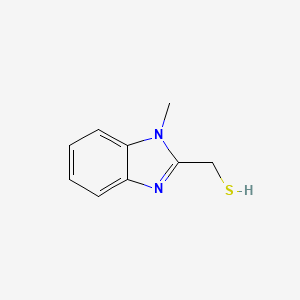
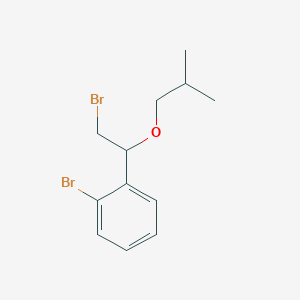
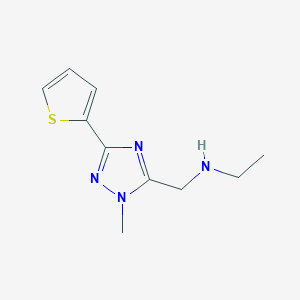
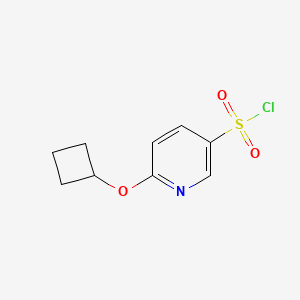
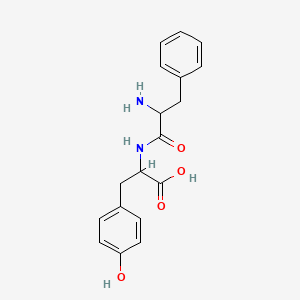
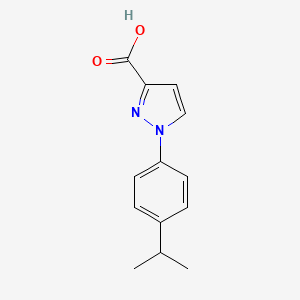
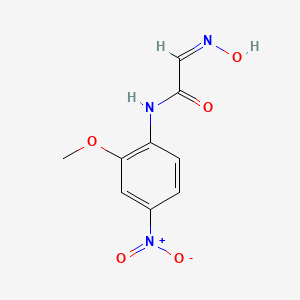
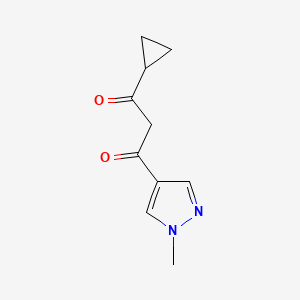
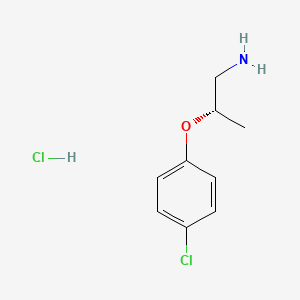
![4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
